methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate
Description
Methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate is a pyrazolone derivative characterized by a 5-oxo-3-phenyl-substituted pyrazol-4-ylidene core linked to a methyl aminoacetate group via a methylene bridge. The pyrazolone ring system is a versatile scaffold in medicinal chemistry due to its hydrogen-bonding capabilities and planar geometry, which facilitate interactions with biological targets . The methyl ester moiety enhances solubility and bioavailability compared to carboxylic acid analogs.
Properties
IUPAC Name |
methyl 2-[(3-oxo-5-phenyl-1,2-dihydropyrazol-4-yl)methylideneamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-11(17)8-14-7-10-12(15-16-13(10)18)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBPOXOIABGONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=CC1=C(NNC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-pyrazol-5(4H)-one with methyl 2-aminoacetate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to its dihydro form.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone derivative, while reduction could produce a dihydropyrazole compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolone compounds exhibit promising antimicrobial properties. Methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate has been evaluated for its antibacterial and antifungal activities. Studies have shown that similar compounds demonstrate significant inhibition against various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that pyrazolone derivatives can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the activation of apoptotic pathways, which leads to cell cycle arrest and subsequent cell death .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been reported to possess anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor in various biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition could be beneficial in developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes have been studied for their catalytic properties and potential applications in materials science .
Case Studies
Mechanism of Action
The mechanism by which methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate exerts its effects involves interactions with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrazolone-based compounds exhibit structural diversity through substitutions at the 1-, 3-, and 5-positions. Key analogues include:
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Substitutions: 1,5-dimethyl groups on the pyrazolone ring; 4-(methylsulfanyl)phenyl acetamide side chain.
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Substitutions: 1,5-dimethyl groups; 2,4-dichlorophenyl acetamide.
- Dihedral Angles: The dichlorophenyl and pyrazolone rings form a 48.45° angle, influencing crystal packing and steric interactions .
Methyl 2-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate Substitutions: 3-ethoxy group replaces the hydrogen atom on the pyrazolone ring. Functional Impact: The ethoxy group may increase electron density on the ring, altering reactivity in nucleophilic substitutions .
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
The dichlorophenyl acetamide analogue forms R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, a pattern consistent with Etter’s graph-set analysis for supramolecular assembly .
Pharmacological Potential
Pyrazolone derivatives are frequently explored for antimicrobial and anti-inflammatory activities. For example, 5-oxo-imidazole analogs synthesized from pyrazolone intermediates exhibit growth inhibitory effects against microbes .
Biological Activity
Methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate, also known by its CAS number 338975-52-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H13N3O3
- Molecular Weight : 259.26 g/mol
- Structure : The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies show that related pyrazole derivatives can have MIC values as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of biofilm formation and disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory applications:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that this compound can reduce levels of pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases .
- Case Study : In vitro studies have demonstrated the compound's effectiveness in modulating inflammatory responses in human cells exposed to inflammatory stimuli .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
- Cell Signaling Modulation : It appears to modulate cell signaling pathways associated with immune responses and inflammation .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of this compound compared to related pyrazole compounds:
| Compound Name | MIC (μg/mL) | Anti-inflammatory Activity | Key Mechanism |
|---|---|---|---|
| Methyl 2-{[(5-oxo...]} | 0.22 | Yes | Enzyme inhibition |
| Related Pyrazole A | 0.25 | Moderate | Cell signaling modulation |
| Related Pyrazole B | 0.30 | Yes | Biofilm disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
